molecular formula C28H30O6 B12070952 Methyl 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside CAS No. 33164-02-2

Methyl 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside

Cat. No.: B12070952
CAS No.: 33164-02-2
M. Wt: 462.5 g/mol
InChI Key: CVHUOBYFXKHVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside: is a complex organic compound that belongs to the class of benzylidene-protected sugars. It is a derivative of galactopyranoside, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl and benzylidene groups. This compound is often used as an intermediate in the synthesis of various bioactive molecules and has applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside. The process begins with the selective benzylation of the hydroxyl groups at positions 2 and 3. This is followed by the formation of a benzylidene acetal at positions 4 and 6. The reaction conditions often involve the use of benzyl chloride and benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran or dichloromethane under inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside involves its role as a protected sugar intermediate. The benzyl and benzylidene groups protect the hydroxyl functionalities during chemical reactions, allowing for selective modifications at other positions. Upon deprotection, the free sugar can interact with biological targets such as enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Methyl-4,6-O-benzylidene-alpha-D-glucopyranoside
  • Methyl-2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
  • Methyl-2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside

Comparison: Methyl-4,6-di-O-benzylidene-2,3-di-O-benzyl-alpha-D-galactopyranoside is unique due to its specific pattern of benzyl and benzylidene protection, which provides distinct reactivity and selectivity in chemical reactions. Compared to its glucopyranoside and mannopyranoside analogs, this compound offers different stereochemical properties and biological activities, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

6-methoxy-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O6/c1-29-28-26(31-18-21-13-7-3-8-14-21)25(30-17-20-11-5-2-6-12-20)24-23(33-28)19-32-27(34-24)22-15-9-4-10-16-22/h2-16,23-28H,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHUOBYFXKHVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293788
Record name Methyl 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33164-02-2
Record name NSC92308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.